N-Butyl-4-methoxy-2,6-dinitroaniline
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Overview
Description
N-Butyl-4-methoxy-2,6-dinitroaniline is an organic compound with the molecular formula C11H15N3O4. It is a derivative of aniline, characterized by the presence of butyl, methoxy, and dinitro functional groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-methoxy-2,6-dinitroaniline typically involves the nitration of N-butyl-4-methoxyaniline The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also includes steps for purification and isolation of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-methoxy-2,6-dinitroaniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups on the aromatic ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include hydroxide ions (NaOH) and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted anilines and phenols.
Reduction: The major products are N-butyl-4-methoxy-2,6-diaminoaniline.
Oxidation: Products include N-butyl-4-formyl-2,6-dinitroaniline or corresponding carboxylic acids.
Scientific Research Applications
N-Butyl-4-methoxy-2,6-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-4-methoxy-2,6-dinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2,4-dinitroaniline
- N-Butyl-4-methyl-2,6-dinitroaniline
- 2,4-Dinitroanisole
Uniqueness
N-Butyl-4-methoxy-2,6-dinitroaniline is unique due to the presence of both methoxy and dinitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methoxy group enhances its solubility and reactivity, while the dinitro groups contribute to its electrophilic nature and potential biological activities.
Properties
CAS No. |
61511-70-4 |
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Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-butyl-4-methoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C11H15N3O5/c1-3-4-5-12-11-9(13(15)16)6-8(19-2)7-10(11)14(17)18/h6-7,12H,3-5H2,1-2H3 |
InChI Key |
PDBRCCFKKQEFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
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